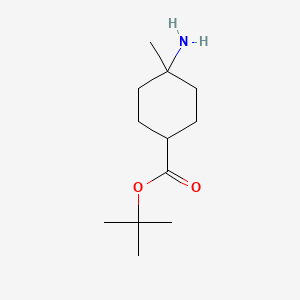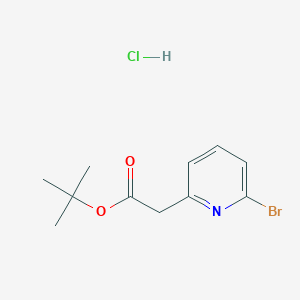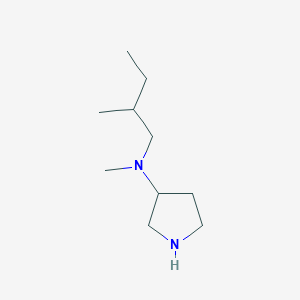
3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It features both amino and silane functional groups, making it a bifunctional compound.
- AEPMS is a colorless to pale yellow liquid that is soluble in organic solvents but insoluble in water.
3-(2-Aminoethyl)-5-ethylimidazolidine-2,4-dionehydrochloride: , is an organosilicon compound.
Méthodes De Préparation
- A common synthetic route for AEPMS involves reacting 3-aminopropyltrimethoxysilane with aminoethyl chloride under suitable conditions.
- Industrial production methods may vary, but this reaction provides a straightforward way to obtain AEPMS.
Analyse Des Réactions Chimiques
- AEPMS can undergo various reactions, including:
Hydrolysis: The silane group reacts with water to form silanol groups.
Condensation: Silanol groups can condense to form siloxane bonds.
Functionalization: AEPMS can be grafted onto surfaces, such as mesoporous SBA-15 silica gel, for controlled drug release matrices.
- Common reagents include water , acidic or basic catalysts , and other silane coupling agents.
Applications De Recherche Scientifique
- AEPMS finds applications in:
Chemistry: As a silane coupling agent to improve adhesion and surface activity.
Materials Science: In surface coatings, glass fiber-reinforced materials, dyes, inks, and polymers.
Biomedical Research: For controlled drug delivery systems.
Industry: AEPMS enhances chemical product sealing and adhesion.
Mécanisme D'action
- AEPMS’s mechanism of action depends on its specific application.
- In drug delivery, it acts as a matrix modifier, controlling the release of active compounds.
- Molecular targets and pathways may vary based on the context of use.
Comparaison Avec Des Composés Similaires
- AEPMS’s uniqueness lies in its bifunctional nature (amino and silane groups).
- Similar compounds include other silane coupling agents like 3-aminopropyltrimethoxysilane and 3-(2-aminoethyl)aminopropyltrimethoxysilane .
Remember, AEPMS has low toxicity, but safety precautions should still be observed during handling. Avoid skin, eye, and mucous membrane contact, and ensure good ventilation. If accidental exposure occurs, rinse thoroughly with water and seek medical attention
Propriétés
Formule moléculaire |
C7H14ClN3O2 |
|---|---|
Poids moléculaire |
207.66 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-2-5-6(11)10(4-3-8)7(12)9-5;/h5H,2-4,8H2,1H3,(H,9,12);1H |
Clé InChI |
AORUAXUXLLECSX-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(=O)N(C(=O)N1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azatricyclo[3.3.1.0,1,5]nonanehydrochloride](/img/structure/B13515648.png)
![2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol](/img/structure/B13515652.png)







aminehydrochloride](/img/structure/B13515689.png)


![2-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13515711.png)
